2-Chloroprop-2-ene-1-thiol
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Overview
Description
2-Chloroprop-2-ene-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) and a chlorine atom attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroprop-2-ene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropropene with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CH2=CClCH3+H2S→CH2=CClCH2SH
Another method involves the use of thiourea and chloroacetone, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are used under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Propane-1-thiol.
Substitution: Various substituted propene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroprop-2-ene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-ene-1-thiol involves its thiol group, which can participate in nucleophilic addition and substitution reactions. The compound can form covalent bonds with electrophilic centers in other molecules, making it a versatile reagent in chemical synthesis. The chlorine atom also provides a site for further functionalization through substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropane-1-thiol: Similar structure but lacks the double bond, resulting in different reactivity.
2-Bromoprop-2-ene-1-thiol: Similar structure but with a bromine atom instead of chlorine, leading to different substitution patterns.
Prop-2-ene-1-thiol: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
2-Chloroprop-2-ene-1-thiol is unique due to the presence of both a thiol group and a chlorine atom on a propene backbone. This combination allows for a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-chloroprop-2-ene-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClS/c1-3(4)2-5/h5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQSVAVAYJASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596015 |
Source
|
Record name | 2-Chloroprop-2-ene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18616-08-5 |
Source
|
Record name | 2-Chloroprop-2-ene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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